Bienvenue dans la boutique en ligne BenchChem!

Caldiamide sodium

Nephrogenic systemic fibrosis GBCA safety Excess ligand formulation

Caldiamide sodium (NaCa DTPA-BMA, CAS 131410-50-9) is the sodium–calcium complex of diethylenetriaminepentaacetic acid bis-methylamide, incorporated as a critical formulation excipient in the gadolinium-based contrast agent (GBCA) gadodiamide injection (Omniscan®) at a fixed concentration of 12 mg/mL. It serves as the Gd-free excess ligand, present at 5 mol% relative to the active gadolinium chelate, to scavenge free Gd³⁺ ions released through dechelation or transmetallation in vivo.

Molecular Formula C16H26CaN5NaO8
Molecular Weight 479.47 g/mol
CAS No. 131410-50-9
Cat. No. B058181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaldiamide sodium
CAS131410-50-9
Synonyms[5,8-Bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)]-Calciate Sodium;  [5,8-Bis[(carboxy-κO)methyl]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)-κN5,κN8,κN11,κO13]-calciate
Molecular FormulaC16H26CaN5NaO8
Molecular Weight479.47 g/mol
Structural Identifiers
SMILESCNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2]
InChIInChI=1S/C16H29N5O8.Ca.Na/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;/q;+2;+1/p-3
InChIKeyYOVKQJBQALQTMU-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caldiamide Sodium (CAS 131410-50-9): The Essential Excess Ligand in Gadodiamide (Omniscan®) MRI Formulations


Caldiamide sodium (NaCa DTPA-BMA, CAS 131410-50-9) is the sodium–calcium complex of diethylenetriaminepentaacetic acid bis-methylamide, incorporated as a critical formulation excipient in the gadolinium-based contrast agent (GBCA) gadodiamide injection (Omniscan®) at a fixed concentration of 12 mg/mL [1]. It serves as the Gd-free excess ligand, present at 5 mol% relative to the active gadolinium chelate, to scavenge free Gd³⁺ ions released through dechelation or transmetallation in vivo [2]. The gadodiamide–caldiamide sodium combination is formulated at a molar ratio of 20:1 (Gd-DTPA-BMA : NaCa DTPA-BMA), representing a non-ionic, linear, low-osmolar extracellular GBCA [3]. Understanding the specific role and quantitative behaviour of caldiamide sodium is essential for any scientific or industrial stakeholder evaluating procurement, formulation development, or comparative safety assessment of linear GBCA products.

Why Caldiamide Sodium Cannot Be Simply Replaced by Generic Chelators or Omitted from Gadodiamide Formulations


Caldiamide sodium is not a pharmacologically inert excipient; its presence and concentration directly modulate the in vivo safety profile of gadodiamide-based contrast agents. Preclinical studies demonstrate that gadodiamide formulated without caldiamide (i.e., the same Gd-DTPA-BMA active ingredient lacking the excess ligand) produces significantly more severe skin lesions, higher tissue gadolinium deposition, and greater mortality in renally impaired rat models compared with the complete Omniscan® formulation [1]. Furthermore, the amount of excess ligand differs between otherwise nearly identical linear non-ionic GBCAs: Omniscan® contains 5 mol% caldiamide sodium, whereas OptiMARK® (gadoversetamide) contains 10 mol% calversetamide, a difference that is associated with an approximately 3-fold higher incidence of nephrogenic systemic fibrosis (NSF) for the 5%-excess-ligand product [2]. Simple substitution with alternative chelators (e.g., EDTA, DTPA) or alteration of the excess ligand concentration cannot be assumed to replicate the specific safety profile established for the registered 12 mg/mL caldiamide sodium formulation [3].

Quantitative Comparative Evidence for Caldiamide Sodium in Gadodiamide Formulations


NSF-Like Skin Lesion Prevention: Omniscan® (With Caldiamide) vs. Gadodiamide Without Excess Ligand

In a direct head-to-head preclinical study in renally impaired rats, gadodiamide without caldiamide produced visible skin lesions (ulcerations and scabs) in 4 of 10 animals, with only 2 of 10 surviving the 11-day study period, whereas the complete Omniscan® formulation (gadodiamide + caldiamide sodium) resulted in zero macroscopic skin lesions and 100% survival, comparable to the saline control group [1]. This establishes that the presence of caldiamide sodium is the determining factor mitigating severe dermal toxicity.

Nephrogenic systemic fibrosis GBCA safety Excess ligand formulation

Skin Gadolinium Deposition: Omniscan® vs. Gadodiamide Without Caldiamide vs. Macrocyclic Comparator

Quantitative tissue gadolinium measurements at day 11 post-injection revealed that the skin Gd concentration for Omniscan® (490.5 ± 223.2 nmol/g) was substantially lower than for non-formulated gadodiamide (mean 776.1 nmol/g; n = 2 survivors), and approximately 3-fold higher than for the macrocyclic comparator Dotarem® (gadoterate meglumine, 161.0 ± 85.5 nmol/g) [1]. This demonstrates that caldiamide sodium reduces but does not eliminate gadolinium tissue deposition.

Gadolinium tissue retention GBCA dissociation In vivo stability

Clinical NSF Incidence: 5% Excess Ligand (Omniscan®) vs. 10% Excess Ligand (OptiMARK®)

A retrospective observational study comparing two linear non-ionic GBCAs with near-identical thermodynamic and kinetic stability but differing excess ligand concentrations found that Omniscan® (5 mol% caldiamide sodium) was associated with 197 unconfounded NSF cases out of approximately 87 million doses (incidence 2.3/million), whereas OptiMARK® (10 mol% calversetamide) was associated with 8 unconfounded cases out of approximately 12 million doses (incidence 0.7/million) [1]. This represents an approximately 3.3-fold higher NSF incidence for the formulation with half the excess ligand concentration.

Nephrogenic systemic fibrosis Pharmacovigilance Excess ligand concentration

Plasma Dissociated Gd³⁺: Omniscan® vs. Gadoterate Meglumine (Dotarem®)

At day 11 post-administration in renally impaired rats, the dissociated Gd³⁺ concentration in plasma was below the limit of detection for Dotarem® (gadoterate meglumine, macrocyclic), whereas Omniscan® showed a measurable dissociated Gd³⁺ level of 1.5 ± 0.7 μmol/L, corresponding to 62% ± 15% of total plasma Gd [1]. Non-formulated gadodiamide produced 1.1 μmol/L dissociated Gd³⁺ (n = 2 survivors), indicating that caldiamide sodium does not fully prevent in vivo dechelation of the linear Gd-DTPA-BMA complex but that the extent of dissociation remains quantifiably distinct from macrocyclic agents.

Gadolinium dissociation In vivo stability Transmetallation

Pharmacokinetics and In Vivo Transmetallation Profile of Caldiamide Sodium

Following intravenous administration of ¹⁴C-labeled caldiamide sodium (NaCa DTPA-BMA) at 0.015 mmol/kg in rats, plasma concentrations declined with an elimination half-life of 0.31 h, a distribution volume of 244 mL/kg, and a plasma clearance of 9.2 mL/min/kg, consistent with extracellular fluid distribution and renal glomerular filtration [1]. Urinary excretion reached 86.6% of the administered dose by 4 h and 95.3% by 120 h, with an additional 3.3% in faeces [1]. HPLC-ICP-AES analysis of urine demonstrated that the parent NaCa DTPA-BMA accounted for approximately 92% of the excreted drug, while transmetallated Zn and Cu forms constituted approximately 7% and 1%, respectively [1]. This limited transmetallation profile confirms that caldiamide sodium predominantly retains its Ca²⁺ ion in vivo, with only minor displacement by endogenous Zn²⁺ and Cu²⁺.

Pharmacokinetics Transmetallation Excipient disposition

High-Value Application Scenarios for Caldiamide Sodium Based on Quantitative Evidence


Formulation Development and ANDA/505(b)(2) Submission for Generic Gadodiamide Injection

Any generic version of gadodiamide injection must replicate the exact caldiamide sodium concentration (12 mg/mL, 5 mol% excess ligand) to match the reference listed drug (RLD) safety profile. The evidence from Sieber et al. (2008) and Fretellier et al. (2011) demonstrates that omission or alteration of caldiamide concentration results in quantitatively different skin toxicity and gadolinium deposition outcomes, which would preclude a demonstration of pharmaceutical equivalence and therapeutic equivalence [1]. Furthermore, the Semelka et al. (2019) data on the 3-fold NSF incidence difference between 5% and 10% excess ligand formulations establishes a clear dose–response relationship for excess ligand concentration that regulatory agencies consider material to safety [2].

Comparative Safety Evaluation of Linear vs. Macrocyclic GBCA Procurement

Hospitals, radiology departments, and health systems evaluating GBCA procurement can use the quantitative dissociation data: at day 11, Omniscan® (with caldiamide) shows measurable dissociated Gd³⁺ of 1.5 ± 0.7 μmol/L (62% of total plasma Gd), while Dotarem® shows undetectable levels [1]. The skin Gd deposition data (Omniscan®: 490.5 nmol/g vs. Dotarem®: 161.0 nmol/g) provides a quantifiable basis for weighing the safety–cost trade-off when considering linear GBCAs containing caldiamide sodium versus more expensive macrocyclic alternatives [1].

Research on Excess Ligand Optimisation and Next-Generation Linear GBCA Design

The dose–response relationship between excess ligand concentration and NSF incidence (2.3 vs. 0.7 cases/million for 5% vs. 10% excess ligand) [1], combined with the pharmacokinetic data showing rapid renal clearance (t₁/₂ = 0.31 h) and limited transmetallation (92% parent drug) of caldiamide sodium [2], provides a quantitative foundation for modelling optimal excess ligand levels in novel linear GBCA formulations. Researchers can use these parameters to simulate whether increasing excess ligand concentration beyond 10 mol% could further reduce dissociated Gd³⁺ without introducing ligand-related toxicity.

Quality Control and Batch Release Testing for Caldiamide Sodium as a Pharmacopoeial Excipient

Given that the registered Omniscan® formulation specifies exactly 12 mg/mL caldiamide sodium [1], and that the patent literature describes purification methods achieving ≥99% purity with defined recrystallisation and polar aprotic solvent mashing steps [2], procurement specifications for caldiamide sodium as an excipient must include quantitative identity, purity (≥98–99% by HPLC), and content uniformity testing. The transmetallation data showing 7% Zn and 1% Cu forms in vivo [3] further justifies the need for stringent elemental impurity testing per ICH Q3D guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caldiamide sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.